molecular formula C9H7ClN2OS B1418490 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline CAS No. 871021-06-6

3-Chloro-4-(1,3-thiazol-2-yloxy)aniline

Cat. No. B1418490
M. Wt: 226.68 g/mol
InChI Key: DCJZLFXZSAWBBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Chloro-4-(1,3-thiazol-2-yloxy)aniline” is a chemical compound with the molecular formula C9H7ClN2OS and a molecular weight of 226.68 . It’s commonly used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-Chloro-4-(1,3-thiazol-2-yloxy)aniline” consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .

Scientific Research Applications

Potential as a SARS-CoV-2 Agent

3-Chloro-4-(1,3-thiazol-2-yloxy)aniline has been explored in the synthesis of compounds with potential activity against SARS-CoV-2. A related compound, 4-chloro-6(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl, was synthesized and showed binding affinity to SARS-CoV-2 proteins, indicating potential for treatment of COVID-19 (Eno et al., 2022).

Role in Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

This compound also plays a role in the synthesis of complex molecules. For instance, 2-Chloro-N-phenylacetamide, a related compound, has been used as a building block for forming ring-annulated thiazolo[3,2-a]pyrimidinones, highlighting its significance in chemical synthesis (Janardhan et al., 2014).

Applications in Corrosion Inhibition

Derivatives of 3-Chloro-4-(1,3-thiazol-2-yloxy)aniline, such as various thiadiazolines, have been investigated for their corrosion inhibition properties. Studies indicate their effectiveness in preventing corrosion of mild steel in acidic media, demonstrating the compound's utility in material science (Udhayakala et al., 2013).

Antimicrobial Evaluation

In the field of microbiology, this compound has been utilized in the creation of new molecules with antimicrobial properties. For instance, glucosylimino thiazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities, showcasing the compound's relevance in developing new antimicrobial agents (Ghoneim & El-Farargy, 2019).

Synthesis of New Molecules with Various Applications

The compound is also instrumental in the synthesis of new molecules with diverse applications, such as in the creation of pyrazolines based thiazolidin-4-one derivatives. These compounds have shown potential in cancer and HIV treatment (Patel et al., 2013).

Safety And Hazards

The safety and hazards of “3-Chloro-4-(1,3-thiazol-2-yloxy)aniline” are not specified in the available resources .

properties

IUPAC Name

3-chloro-4-(1,3-thiazol-2-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c10-7-5-6(11)1-2-8(7)13-9-12-3-4-14-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJZLFXZSAWBBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(1,3-thiazol-2-yloxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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